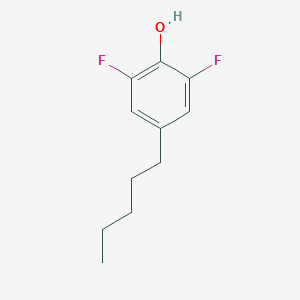

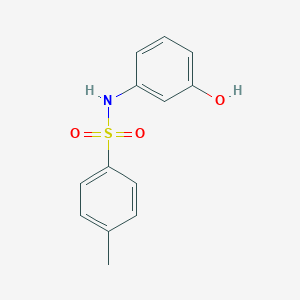

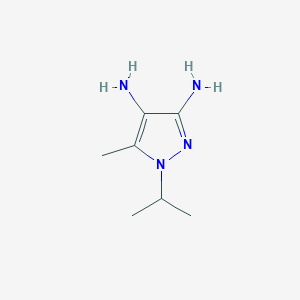

![molecular formula C10H10N2O2 B172863 Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate CAS No. 153780-28-0](/img/structure/B172863.png)

Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate

Übersicht

Beschreibung

Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Wissenschaftliche Forschungsanwendungen

Pyrazine Derivatives in Drug Development

Pyrazine derivatives, including Ethyl Pyrrolo[1,2-a]pyrazine-3-carboxylate, have been synthesized and evaluated for their pharmacological effects, showing promise in a range of applications from anticancer, anti-infective to cardiovascular and nervous system effects. Some pyrazine derivatives have already become clinically used drugs worldwide, underlining their importance in modern pharmacology. The diversity and the spectrum of biological activities make these compounds prime candidates for further research and development in pharmaceuticals, particularly as inhibitors of protein kinases for anticancer applications and β-secretase inhibitors for Alzheimer’s disease treatment (Doležal & Zítko, 2015).

Synthesis and Applications in Food Science

In food science, the Maillard reaction (MR) is a key process for synthesizing pyrazines, including derivatives of Ethyl Pyrrolo[1,2-a]pyrazine-3-carboxylate, which contribute to the nutty, roasted flavors in food products. Control strategies of pyrazines generation from the MR have significant implications for food quality and safety, illustrating the importance of pyrazine derivatives in enhancing or suppressing flavors during food processing (Yu et al., 2021).

Contribution to Heterocyclic Chemistry

Ethyl Pyrrolo[1,2-a]pyrazine-3-carboxylate, as part of the pyrazine derivatives family, contributes to the field of heterocyclic chemistry. These compounds play a crucial role in the green synthesis of fused heterocyclic derivatives, an atom-economic and eco-friendly approach for synthesizing complex molecules. The creativity in reactant selection for multi-component reactions (MCRs) showcases the versatility of pyrazine derivatives in producing compounds with potential pharmaceutical applications (Dhanalakshmi et al., 2021).

Pyrazine Derivatives in Marine Sponge Alkaloids

Marine sponge alkaloids, including pyrazine derivatives, have been identified as novel antitumor agents. Over 90 novel cytotoxic compounds have been isolated, displaying activity in vitro against tumor cell lines and showing potential for further in vivo evaluation. This underscores the potential of Ethyl Pyrrolo[1,2-a]pyrazine-3-carboxylate derivatives in contributing to the discovery and development of new antitumor therapies (Dembitsky et al., 2005).

Zukünftige Richtungen

Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Eigenschaften

IUPAC Name |

ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-12-5-3-4-8(12)6-11-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBLABAFRMQDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626520 | |

| Record name | Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate | |

CAS RN |

153780-28-0 | |

| Record name | Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B172800.png)

![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)

![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)

![Methyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B172814.png)

![[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine](/img/structure/B172821.png)